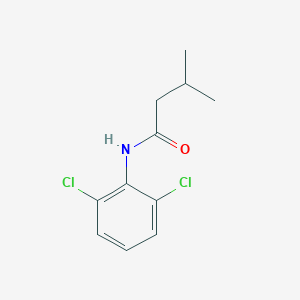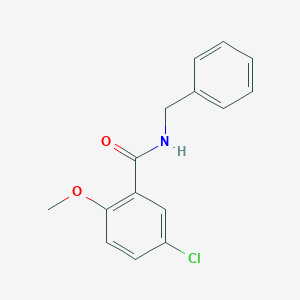![molecular formula C20H16BrNO B291659 N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BML-210, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. BML-210 has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have various biochemical and physiological effects. In a study published in the British Journal of Pharmacology, N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide was found to reduce pain and inflammation in a mouse model of arthritis. Another study published in the Journal of Neurochemistry found that N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has anxiolytic effects in a mouse model of anxiety. N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to have anti-inflammatory effects in a rat model of colitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, making it an excellent tool for studying the role of endocannabinoids in various physiological processes. However, N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has some limitations as well. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of FAAH inhibition are not fully understood, and further research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide. One area of interest is the potential therapeutic applications of FAAH inhibitors in various diseases, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the long-term effects of FAAH inhibition and the safety and efficacy of N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide.
Synthesemethoden
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methylphenylamine with 4-bromo-1-biphenylcarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In a study published in the Journal of Medicinal Chemistry, N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide was found to be a potent inhibitor of FAAH, with an IC50 value of 0.58 nM. This makes it one of the most potent FAAH inhibitors known to date. FAAH inhibitors have been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Eigenschaften
Molekularformel |
C20H16BrNO |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16BrNO/c1-14-13-18(21)11-12-19(14)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI-Schlüssel |
KFENEBUJDVLQSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)









![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)